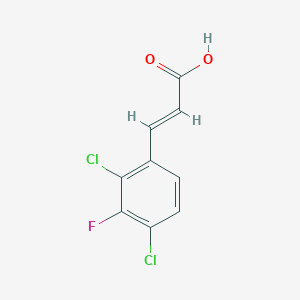

2,4-Dichloro-3-fluorocinnamic acid

描述

2,4-Dichloro-3-fluorocinnamic acid is a halogenated derivative of cinnamic acid, characterized by chlorine atoms at positions 2 and 4 and a fluorine atom at position 3 on the aromatic ring. Its molecular formula is C₉H₅Cl₂FO₂, with a molecular weight of 234.9 g/mol. The compound’s structure combines electron-withdrawing substituents (Cl and F), which significantly influence its acidity, solubility, and reactivity compared to non-halogenated cinnamic acids.

Halogenated cinnamic acids are typically synthesized via electrophilic aromatic substitution or coupling reactions using halogenated benzaldehydes and malonic acid derivatives. While direct synthesis data for this compound is absent in the provided evidence, analogous methods for related halogenated benzoic acids (e.g., 3-chloro-2,4-difluoro-5-hydroxybenzoic acid ) suggest that selective halogenation under controlled conditions is feasible.

Potential applications include its use as an intermediate in pharmaceutical and agrochemical synthesis, where chlorine and fluorine substituents enhance metabolic stability and lipophilicity.

属性

分子式 |

C9H5Cl2FO2 |

|---|---|

分子量 |

235.04 g/mol |

IUPAC 名称 |

(E)-3-(2,4-dichloro-3-fluorophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H5Cl2FO2/c10-6-3-1-5(2-4-7(13)14)8(11)9(6)12/h1-4H,(H,13,14)/b4-2+ |

InChI 键 |

FJKDXILTUBXFPL-DUXPYHPUSA-N |

手性 SMILES |

C1=CC(=C(C(=C1/C=C/C(=O)O)Cl)F)Cl |

规范 SMILES |

C1=CC(=C(C(=C1C=CC(=O)O)Cl)F)Cl |

产品来源 |

United States |

准备方法

Method 1: Carbonylation and Catalytic Synthesis from Halogenated Precursors

A relevant synthetic pathway involves the carbonylation of halogenated aromatic precursors under catalytic conditions to introduce the carboxylic acid functionality, followed by further functionalization to achieve the cinnamic acid structure.

- Starting Material: 2,4-dichloro-3-fluoronitrobenzene or related halogenated nitrobenzene derivatives.

- Catalysts: Diphenylphosphine propane (DPPP) as a ligand catalyst.

- Conditions: Reaction in an autoclave under carbon monoxide pressure (0.5–10 MPa), with alkali salts (e.g., sodium bicarbonate, potassium acetate) as bases.

- Temperature: 100–250 °C.

- Solvents: Aromatic solvents such as benzene, toluene, or dimethylbenzene.

- Reaction Time: 5–24 hours.

- Yield: Up to 95% reported for related benzoic acid derivatives.

This method focuses on the synthesis of 2,4-dichloro-3-nitro-5-fluorobenzoic acid carbonyl derivatives, which can be further reduced and functionalized to yield the target cinnamic acid compound.

Method 2: Friedel-Crafts Acylation Followed by Oxidation

Another approach involves the acylation of 2,4-dichlorofluorobenzene to form 2,4-dichloro-5-fluoroacetophenone, followed by oxidation to the corresponding benzoic acid, which can then be elaborated to the cinnamic acid.

Step 1: Acylation

- Reactants: 2,4-Dichlorofluorobenzene and acetyl chloride.

- Catalyst: Aluminum chloride (AlCl3) or other Lewis acid catalysts such as iron(III) chloride or zinc chloride.

- Temperature: 10–150 °C (preferably 80–130 °C).

- Solvent: Typically carried out without diluents for better efficiency.

Step 2: Oxidation

- Oxidant: Sodium hypochlorite solution (chlorine liquor).

- Temperature: 0–140 °C (preferably 20–120 °C).

Outcome: Formation of 2,4-dichloro-5-fluorobenzoic acid, which can be converted to the cinnamic acid via subsequent reactions (e.g., Wittig reaction or Knoevenagel condensation).

Method 3: Halogenation of Fluorobenzene Derivatives

Selective chlorination of fluorobenzene derivatives can produce 2,4-dichloro-3-fluorobenzene intermediates, which serve as precursors for further functionalization.

- Starting Materials: Mixtures of fluorine chloronitrobenzene.

- Reaction Conditions: Heating to 180–200 °C with chlorine feed for 12 hours.

- Purification: Neutral washing and vacuum distillation.

- Yield: Approximately 62.8% for 2,4-dichlorofluorobenzene.

- Advantages: Cost-effective use of mixed dichlorobenzene feedstock, suitable for large-scale industrial production.

This intermediate is crucial for the synthesis of this compound via further chemical transformations.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The carbonylation method (Method 1) offers high yields and selectivity but requires high-pressure equipment and careful control of reaction parameters. It is particularly useful for synthesizing nitro-substituted benzoic acids that can be further transformed into cinnamic acids.

Friedel-Crafts acylation followed by oxidation (Method 2) is a classical and industrially viable route to halogenated benzoic acids, which serve as precursors for cinnamic acid derivatives. Aluminum chloride is the preferred catalyst due to its efficiency.

The halogenation method (Method 3) provides a practical route to key halogenated intermediates, with the advantage of using mixed dichlorobenzene feedstocks, reducing costs and facilitating large-scale production.

The ionic liquid catalyzed Knoevenagel condensation (Method 4) demonstrates environmentally friendly and efficient synthesis of fluorocinnamic acids, which could be adapted for this compound with appropriate halogenated aldehydes.

化学反应分析

2,4-Dichloro-3-fluorocinnamic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

2,4-Dichloro-3-fluorocinnamic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

作用机制

The mechanism of action of 2,4-Dichloro-3-fluorocinnamic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

相似化合物的比较

Comparative Analysis with Structural Analogs

The table below compares 2,4-dichloro-3-fluorocinnamic acid with structurally similar cinnamic acid derivatives and related halogenated aromatic acids:

Key Observations:

Substituent Effects :

- The electron-withdrawing Cl and F groups in this compound increase its acidity compared to hydroxyl-substituted analogs like caffeic acid. This property may enhance its reactivity in esterification or amidation reactions.

- Lipophilicity : Chlorine atoms improve membrane permeability, making the compound advantageous in drug design .

Biological Activity :

- Fluorine’s electronegativity can enhance binding affinity in enzyme inhibition, as seen in 3,4-difluorocinnamic acid derivatives .

- Caffeic acid’s hydroxyl groups confer antioxidant properties, whereas halogenated analogs are more suited for stability in harsh chemical environments .

Research Findings and Implications

Synthetic Challenges :

Selective halogenation at adjacent positions (e.g., 2-Cl and 3-F) requires precise control to avoid side reactions. Methods for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid synthesis highlight the use of directing groups or sequential halogenation steps.

Thermal Stability: Halogenated phenylacetic acids (e.g., 3-chloro-2,4-difluorophenylacetic acid) exhibit higher melting points (107–110°C) compared to non-halogenated analogs , suggesting similar trends for cinnamic acid derivatives.

Applications in Drug Discovery: The compound’s halogenation pattern aligns with trends in kinase inhibitor design, where fluorine and chlorine improve pharmacokinetic profiles .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-dichloro-3-fluorocinnamic acid, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of halogenated cinnamic acids often involves Friedel-Crafts acylation or Suzuki-Miyaura coupling for aryl halide intermediates. For example, substituent positioning (e.g., chloro at C2/C4 and fluoro at C3) influences steric and electronic effects, necessitating precise temperature control (e.g., 80–100°C) and catalysts like Pd(PPh₃)₄. Solvent polarity (e.g., DMF or THF) can modulate reaction rates, as seen in analogous compounds . Purification via recrystallization (using ethanol/water mixtures) or flash chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate high-purity product.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do substituents affect spectral interpretation?

- Methodological Answer :

- ¹H/¹³C NMR : The deshielding effect of electron-withdrawing substituents (Cl, F) shifts aromatic proton signals downfield. For instance, C3-F in similar benzoic acids causes splitting patterns due to coupling with adjacent protons .

- IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and conjugated C=O stretches (~1680 cm⁻¹) confirm functional groups. Halogens reduce vibrational frequencies slightly due to increased mass .

- Mass Spectrometry : High-resolution MS (ESI-TOF) identifies molecular ion peaks (e.g., [M-H]⁻ for deprotonated acid) and fragment patterns (e.g., loss of CO₂ from the carboxylic group) .

Q. How can researchers assess the compound’s stability under varying storage conditions (e.g., light, temperature)?

- Methodological Answer : Accelerated stability studies involve storing the compound in controlled environments (e.g., 40°C/75% RH for 6 months) and monitoring degradation via HPLC. Photooxidation risks are assessed using UV light exposure (e.g., 320–400 nm), with quenchers like BHT added to suppress radical pathways. Degradation products (e.g., dehalogenated derivatives) are identified using LC-MS/MS .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electronic effects. For example, the electron-withdrawing nature of Cl and F substituents lowers the LUMO energy of the aromatic ring, enhancing electrophilic substitution at meta/para positions. Fukui indices quantify site-specific reactivity, guiding predictions for cross-coupling reactions .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values in enzyme inhibition assays)?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., known kinase inhibitors) and ensure consistent solvent systems (DMSO concentration ≤1% to avoid cytotoxicity).

- Structural Confirmation : Re-characterize batches via XRD or 2D NMR to rule out polymorphic or tautomeric variations .

- Meta-Analysis : Compare data across studies while adjusting for variables like cell line heterogeneity or assay detection limits .

Q. How does the compound’s halogen substitution pattern influence its pharmacokinetic properties (e.g., logP, metabolic clearance)?

- Methodological Answer :

- LogP Determination : Use shake-flask experiments (octanol/water partitioning) or HPLC-derived retention times. Cl and F substituents increase logP (hydrophobicity), potentially enhancing membrane permeability but reducing solubility .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Fluorine’s metabolic inertia may slow oxidation, while chloro groups could form reactive intermediates .

Q. What experimental designs are recommended for elucidating structure-activity relationships (SAR) in antimicrobial or anticancer applications?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with single substituent changes (e.g., replacing Cl with Br or F with CF₃) to isolate electronic vs. steric effects.

- Biological Testing : Use minimum inhibitory concentration (MIC) assays for antimicrobial activity or MTT assays for cytotoxicity. Correlate results with computational descriptors (e.g., Hammett constants) .

- Molecular Docking : Simulate interactions with target proteins (e.g., dihydrofolate reductase) using AutoDock Vina to rationalize SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。